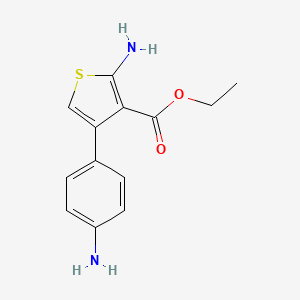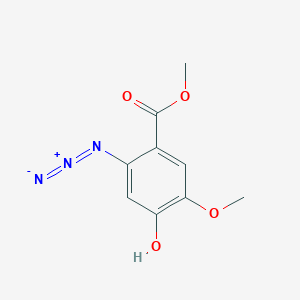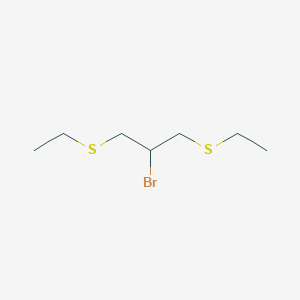
2-Bromo-1,3-bis(ethylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2. This compound is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis(ethylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups.
Reaction Scheme:
Br-CH2-CH2-CH2-Br+2C2H5SH→Br-CH2-CH2-CH2-S-C2H5+NaBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,3-bis(ethylsulfanyl)propane, 2-cyano-1,3-bis(ethylsulfanyl)propane, or 2-amino-1,3-bis(ethylsulfanyl)propane.
Oxidation: 2-Bromo-1,3-bis(ethylsulfinyl)propane or 2-Bromo-1,3-bis(ethylsulfonyl)propane.
Reduction: 1,3-bis(ethylsulfanyl)propane.
Scientific Research Applications
2-Bromo-1,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(ethylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and ethylsulfanyl groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: Similar structure but lacks the ethylsulfanyl groups.
1,3-Bis(ethylsulfanyl)propane: Similar structure but lacks the bromine atom.
2-Bromo-1,3-dimethylpropane: Similar structure but with methyl groups instead of ethylsulfanyl groups.
Uniqueness
2-Bromo-1,3-bis(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and two ethylsulfanyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
923057-19-6 |
|---|---|
Molecular Formula |
C7H15BrS2 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
2-bromo-1,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-5-7(8)6-10-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OFYMBMDPDJLDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CSCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


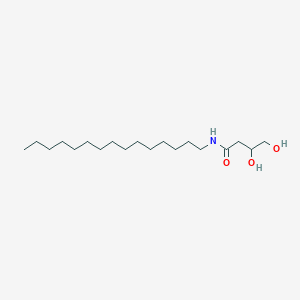
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
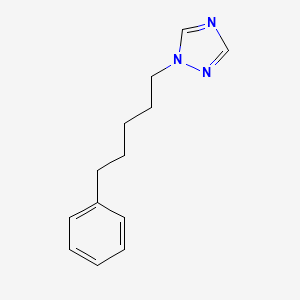
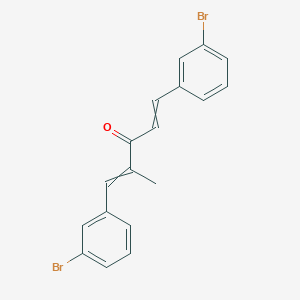
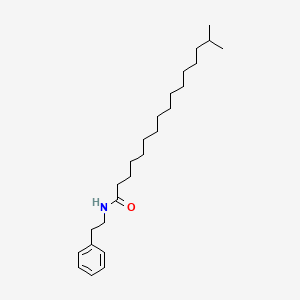

![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

